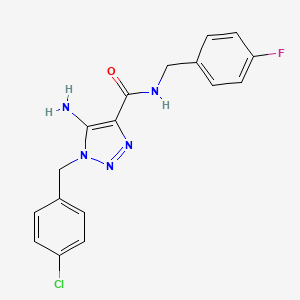

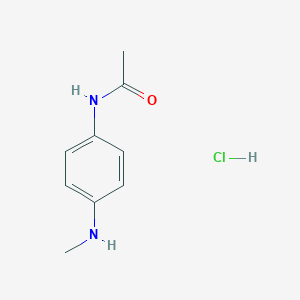

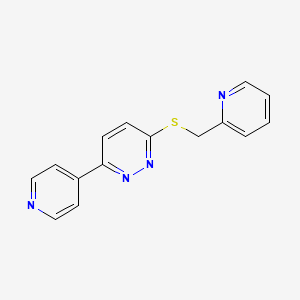

![molecular formula C20H19N5OS B2626065 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013806-45-5](/img/structure/B2626065.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product was reported to be 58% . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring and a pyrazole ring as key structural elements . The crystal structure of a similar compound was reported to be monoclinic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and possibly others . The exact reactions would depend on the specific synthesis method used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and its spectral data. The melting point was reported to be 334°C . The spectral data, including IR, 1H NMR, 13C NMR, and MS, provide information about the structure of the compound .Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Properties

Compounds derived from the benzo[d]thiazol and pyrazole scaffolds have been reported to exhibit significant antibacterial and anticancer activities. For instance, a series of novel analogs demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, suggesting their potential as therapeutic agents (Palkar et al., 2017). Furthermore, derivatives synthesized through the reaction of chalcone with 2-hydrazinylbenzo[d]thiazole were studied for their fluorescent chemosensor capabilities, especially for detecting Fe3+ metal ions, indicating their utility in biochemical sensing applications (Asiri et al., 2020).

Insecticidal Activities

Another significant application area of these compounds is their potential insecticidal properties. For example, novel bioactive sulfonamide thiazole derivatives have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis, under laboratory conditions, highlighting their potential in agricultural pest management (Soliman et al., 2020).

Synthesis and Characterization for Chemical Studies

The synthesis and characterization of these compounds are crucial for exploring their potential applications further. Experimental and theoretical studies on the functionalization reactions of related compounds provide valuable insights into their chemical properties and reaction mechanisms, contributing to the development of new synthetic methodologies (Yıldırım et al., 2005).

Antimicrobial and Antifungal Activities

Several synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, demonstrating effectiveness against various pathogens. This highlights the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Mansour et al., 2020).

Direcciones Futuras

The future directions for research on this compound could include further studies on its biological activity. For example, its antibacterial activity could be explored further . Additionally, its potential uses in other areas, such as anti-inflammatory or anti-Parkinsonian agents, could be investigated .

Mecanismo De Acción

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . This suggests that the compound might interact with its targets, leading to inhibition of the pathogen’s activity.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

tuberculosis suggests that the compound may lead to the death or inhibition of the pathogen at the cellular level .

Action Environment

This compound, like many others in its class, holds promise for the development of new therapeutic agents, particularly in the fight against tuberculosis .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXVCRFHIDOBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

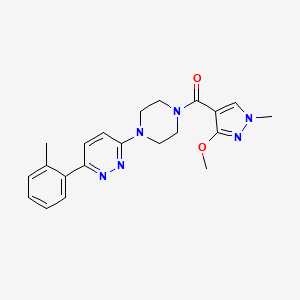

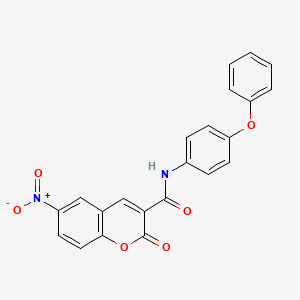

![ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2625982.png)

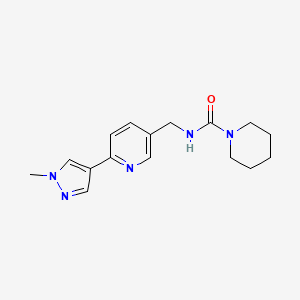

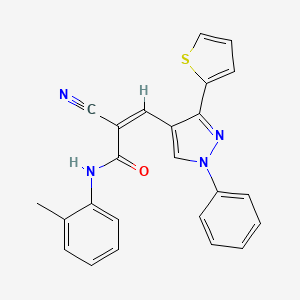

![1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2625987.png)

![2,2-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2625994.png)

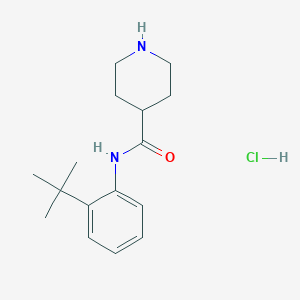

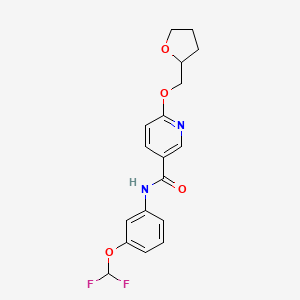

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2625996.png)